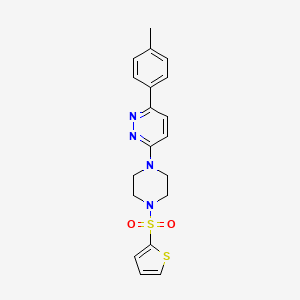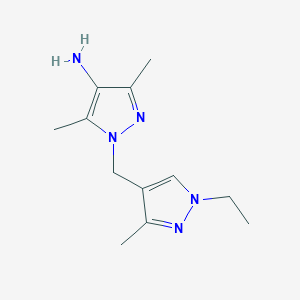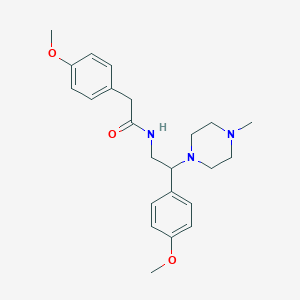
2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.519. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Metabolism in Herbicides
The study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide, in human and rat liver microsomes. The research highlights the metabolic pathways involving complex activation leading to DNA-reactive products, underlining the intricate biochemical interactions within living organisms exposed to such chemicals. This research offers insights into the environmental and health implications of herbicide use and the metabolic fate of chloroacetamide derivatives in biological systems Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives, 108(11), 1151-1157.
Anion Coordination in Amide Derivatives
Kalita and Baruah (2010) investigate the structural properties of amide derivatives similar to 2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide. The study provides insights into how such compounds interact with anions, revealing the potential for designing new materials or molecular sensors based on the unique geometrical arrangements of these amides. This research contributes to the understanding of molecular self-assembly and its applications in material science and nanotechnology Kalita, D., & Baruah, J. (2010). Different spatial orientations of amide derivatives on anion coordination. CrystEngComm, 12, 1562-1567.
Inhibitory Activity in Protein Tyrosine Phosphatase 1B
Saxena et al. (2009) focus on the synthesis and evaluation of derivatives of 2-(4-methoxyphenyl)ethyl acetamide for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic therapeutics. The study correlates the chemical structure of these compounds with their biological activity, providing a basis for the development of new therapeutic agents in the treatment of diabetes. This research highlights the potential pharmaceutical applications of such compounds in the management of metabolic disorders Saxena, A., Pandey, G., Gupta, S., Singh, A. B., & Srivastava, A. (2009). Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies. Bioorganic & Medicinal Chemistry Letters, 19(8), 2320-2323.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-25-12-14-26(15-13-25)22(19-6-10-21(29-3)11-7-19)17-24-23(27)16-18-4-8-20(28-2)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKJKYLKRRBDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


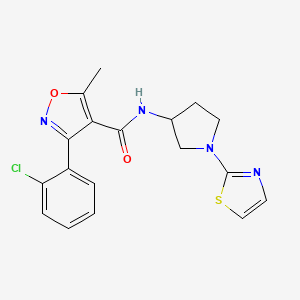
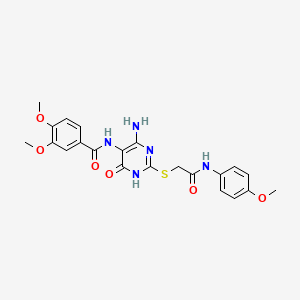
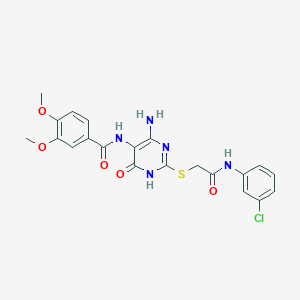


![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)
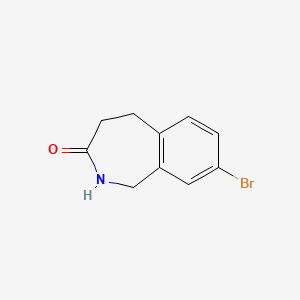
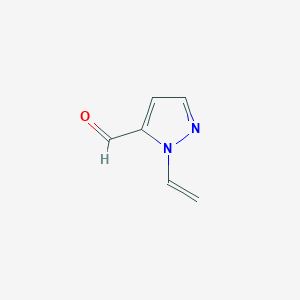
![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)
